Cas no 7387-98-6 (D-erythro-Chloramphenicol)

D-erythro-Chloramphenicol structure
Nom du produit:D-erythro-Chloramphenicol
Numéro CAS:7387-98-6
Le MF:C11H12Cl2N2O5
Mégawatts:323.12938117981
MDL:MFCD00083596
CID:565536
PubChem ID:146034
D-erythro-Chloramphenicol Propriétés chimiques et physiques
Nom et identifiant
-
- Acetamide,2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-,[S-(R*,S*)]- (9CI)
- D-erythro-Chloramphenicol
- Acetamide,2,2-dichloro-N-[b-hydroxy-a-(hydroxymethyl)-p-nitrophenethyl]-,D-erythro- (8CI)
- D-erythro-(1S,2R)-1-p-Nitrophenyl-2-dichloroacetamido-1,3-propanediol
- Prestwick2_000031
- Prestwick0_000031
- 7387-98-6
- SCHEMBL4295048
- 2,2-bis(chloranyl)-N-[(1S,2R)-1-(4-nitrophenyl)-1,3-bis(oxidanyl)propan-2-yl]ethanamide
- A831163
- EN300-20599986
- D-erythro-2,2-Dichloro-N-[beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl]-acetamide
- HMS1568G03
- Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))-
- DTXSID10224457
- Prestwick1_000031
- [S-(R*,S*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide
- SPBio_002042
- (S-(R*,S*))-2,2-Dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide
- 2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- [S-(R*,S*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide; D-erythro-2,2-Dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-p-nitrophenethyl]-acetamide; D-erythro-(1S,2R)-1-p-Nitrophenyl-2-dichloroacetamido-1,3-propanediol
- G77911
-
- MDL: MFCD00083596
- Piscine à noyau: InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1
- La clé Inchi: WIIZWVCIJKGZOK-BDAKNGLRSA-N
- Sourire: C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Propriétés calculées
- Qualité précise: 322.0123269g/mol
- Masse isotopique unique: 322.0123269g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 5
- Complexité: 342
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.1
- Surface topologique des pôles: 115Ų
D-erythro-Chloramphenicol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | C325005-10mg |
D-erythro-Chloramphenicol |
7387-98-6 | 10mg |
$ 210.00 | 2023-09-08 | ||
TRC | C325005-100mg |
D-erythro-Chloramphenicol |
7387-98-6 | 100mg |
$ 1646.00 | 2023-09-08 | ||
Enamine | EN300-20599986-0.05g |
2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
7387-98-6 | 0.05g |
$1665.0 | 2023-09-16 | ||
Aaron | AR00FO3Y-25g |
D-erythro-Chloramphenicol |
7387-98-6 | 98% | 25g |
$46.00 | 2025-01-24 | |
Aaron | AR00FO3Y-500g |
D-erythro-Chloramphenicol |
7387-98-6 | 98% | 500g |
$430.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1887386-500g |
2,2-Dichloro-N-((1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide |
7387-98-6 | 97% | 500g |
¥3486.00 | 2024-07-28 | |
1PlusChem | 1P00FNVM-500g |
D-erythro-Chloramphenicol |
7387-98-6 | 98% | 500g |
$336.00 | 2024-04-21 | |
1PlusChem | 1P00FNVM-100g |
D-erythro-Chloramphenicol |
7387-98-6 | 98% | 100g |
$112.00 | 2024-04-21 | |
A2B Chem LLC | AH29986-25g |
D-erythro-Chloramphenicol |
7387-98-6 | 98% | 25g |
$45.00 | 2024-04-19 | |
A2B Chem LLC | AH29986-1g |
D-erythro-Chloramphenicol |
7387-98-6 | 98% | 1g |
$17.00 | 2024-04-19 |
D-erythro-Chloramphenicol Littérature connexe
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
2. Book reviews
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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